BRD4 Degradation Potency (DC50): ARV-825 vs. dBET1
ARV-825 demonstrates superior cellular degradation potency for BRD4 compared to the structurally distinct PROTAC degrader dBET1. In a direct comparative assay measuring foci formation as a proxy for ternary complex formation and target engagement in 293A cells, ARV-825 exhibited an EC50 of 13 nM, while dBET1 required a concentration over 100-fold higher (1.5 µM) to achieve the same effect [1]. This stark difference in cellular potency highlights ARV-825's more efficient recruitment of the CRBN E3 ligase to BRD4, a critical metric for researchers requiring robust target degradation at low compound concentrations.
| Evidence Dimension | Cellular degradation potency (EC50 for foci formation) |
|---|---|
| Target Compound Data | ARV-825 EC50 = 0.013 µM (13 nM) |
| Comparator Or Baseline | dBET1 EC50 = 1.5 µM |
| Quantified Difference | ~115-fold more potent (lower EC50) |
| Conditions | 293A cells expressing BRD4-Ash and CRBN-AG fusion proteins; 30 min treatment; foci quantification assay |
Why This Matters
Procurement decisions for degradation assays should prioritize ARV-825 when high potency at low concentrations is required to minimize off-target effects associated with higher dosing of less potent PROTACs like dBET1.
- [1] Yokoo H, et al. Figure 1: TPD molecules induced specific foci in a dose-dependent manner with the Fluoppi system. PMC7033280. 2020. View Source
